Product packaging for 5-Methyl-N-phenylisoxazole-4-sulfonamide(Cat. No.:)

5-Methyl-N-phenylisoxazole-4-sulfonamide

Cat. No.: B12862209
M. Wt: 238.27 g/mol
InChI Key: FBOHFMUZBGXIEW-UHFFFAOYSA-N
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Description

5-Methyl-N-phenylisoxazole-4-sulfonamide is a chemical compound with the CAS Registry Number 858489-88-0 . It has a molecular formula of C 10 H 10 N 2 O 3 S and a molecular weight of 238.26 g/mol . This reagent belongs to the sulfonamide class, a group of synthetic antimicrobial agents that have been widely used in biochemical research . Sulfonamides function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), a key component in the bacterial folate synthesis pathway . By mimicking the substrate para-aminobenzoic acid (pABA), they disrupt the production of essential folates, thereby exerting a bacteriostatic effect and inhibiting bacterial growth . As a research compound, this compound serves as a valuable scaffold for investigating novel antibacterial agents, particularly in the context of addressing the global public health threat of antimicrobial resistance . Its structure, featuring an isoxazole ring, is of significant interest in medicinal chemistry, as this heterocycle is found in compounds with a wide range of pharmacological activities . For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3S B12862209 5-Methyl-N-phenylisoxazole-4-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-methyl-N-phenyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C10H10N2O3S/c1-8-10(7-11-15-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

FBOHFMUZBGXIEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 5 Methyl N Phenylisoxazole 4 Sulfonamide Derivatives

Positional and Substituent Effects on the Isoxazole (B147169) Ring System

The isoxazole ring is a core structural feature of 5-methyl-N-phenylisoxazole-4-sulfonamide, and its substitution pattern significantly influences the compound's biological activity. The positions available for substitution on the isoxazole ring are C3 and the methyl group at C5.

Research on various isoxazole-containing compounds has demonstrated that the nature and position of substituents on this heterocyclic ring can dramatically alter their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net

For instance, in a series of 3-aryl-4-isoxazolecarboxamides, the electronic properties of the substituent on the 3-aryl group were found to be critical for agonist activity at the TGR5 G-protein-coupled receptor. researchgate.net While this study focused on carboxamides rather than sulfonamides, it highlights the sensitivity of the isoxazole scaffold to substitutions at the C3 position.

The methyl group at the C5 position is also a key determinant of activity. In studies of isoxazole derivatives as anti-inflammatory agents, the presence of a methyl group at C3 of the isoxazoline ring was found to be important for selective COX-2 inhibition. researchgate.net This suggests that small alkyl groups on the isoxazole ring can play a crucial role in directing the molecule's interaction with its biological target.

The following table summarizes the observed effects of substituents on the isoxazole ring in related compounds, providing insights into the potential impact of similar modifications on this compound derivatives.

Position on Isoxazole RingSubstituent TypeObserved Effect on Biological Activity (in related compounds)
C3-ArylElectron-withdrawing groupsModulation of agonist activity at TGR5 researchgate.net
C3-ArylElectron-donating groupsEnhancement of antibacterial activity researchgate.net
C5Methyl groupImportant for selective COX-2 inhibition researchgate.net

Influence of the Sulfonamide Functional Group on Biological Specificity

The sulfonamide functional group (-SO₂NH-) is a cornerstone of many clinically successful drugs and plays a pivotal role in the biological specificity of this compound derivatives. nih.gov This group is a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which allows it to form crucial interactions with biological targets. ekb.eg

The sulfonamide moiety is a known isostere of a carboxylic acid, and this bioisosteric relationship has been exploited in the design of numerous drugs. tandfonline.comresearchgate.net In the context of isoxazole derivatives, the sulfonamide group has been integral to the development of compounds with a wide range of biological activities, including carbonic anhydrase inhibition and antibacterial effects. researchgate.netnih.gov

The acidic nature of the sulfonamide proton allows it to exist in an ionized state at physiological pH, which can be critical for binding to metalloenzymes, such as carbonic anhydrase, where the sulfonamide coordinates to the zinc ion in the active site. nih.gov The geometry and electronic properties of the sulfonamide group are therefore key determinants of inhibitory potency and selectivity.

Modifications to the sulfonamide group, such as N-acylation to form N-acylsulfonamides, can significantly alter the physicochemical properties and biological activity of the parent compound. nih.gov These changes can impact the molecule's acidity, lipophilicity, and metabolic stability.

The table below outlines the key roles of the sulfonamide functional group in conferring biological specificity.

Property of Sulfonamide GroupInfluence on Biological Specificity
Hydrogen Bonding CapacityActs as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with biological targets. ekb.eg
Acidity (pKa)The acidic proton can be ionized at physiological pH, which is crucial for binding to certain enzymes, such as metalloenzymes. nih.gov
BioisosterismActs as a bioisostere of carboxylic acids, allowing for similar interactions with receptors while offering different physicochemical properties. tandfonline.comresearchgate.net
Metabolic StabilityThe sulfonamide bond is generally more resistant to metabolic degradation compared to other functional groups like esters or amides. researchgate.net

Modulations of the N-Phenyl Moiety and Their Impact on Pharmacological Profiles

The N-phenyl moiety of this compound provides a readily modifiable handle for fine-tuning the pharmacological profile of these derivatives. The nature, position, and size of substituents on the phenyl ring can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.

In a study of N-phenyl-5-carboxamidyl isoxazole derivatives, substitutions on the phenyl ring were shown to significantly impact their anticancer activity. researchgate.net For example, the presence of specific substituents could enhance cytotoxicity against colon cancer cell lines. This underscores the importance of the phenyl ring in mediating interactions with the biological target, likely through hydrophobic or specific electronic interactions.

The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, which in turn can affect its binding affinity and reactivity. Furthermore, the steric bulk of substituents can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, preventing it from binding effectively.

The following table summarizes the impact of N-phenyl moiety modulations on the pharmacological profiles of related isoxazole derivatives.

Substitution on N-Phenyl RingObserved Impact on Pharmacological Profile (in related compounds)
Halogenation (e.g., chloro, bromo)Enhanced anti-inflammatory activity and selectivity for COX-2. researchgate.net
Methyl groupIncreased anti-tuberculosis activity. researchgate.net
Trifluoromethyl groupPromoted cytotoxicity in cancer cell lines. researchgate.net

Stereochemical Considerations and Conformational Landscapes in SAR

The three-dimensional structure of this compound derivatives is a critical factor in their biological activity. Stereochemical considerations and the conformational landscape of these molecules dictate how they present their key pharmacophoric features to a biological target.

The relative orientation of the isoxazole and phenyl rings is a key conformational feature. X-ray crystallography studies of related compounds, such as 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, have shown that the benzene and isoxazole rings can be nearly perpendicular to each other. bioorganica.com.ua In another example, 5-methyl-3-phenylisoxazole-4-carboxylic acid, the dihedral angle between the phenyl and isoxazole rings was found to be 56.64°. researchgate.net These findings suggest that there is considerable rotational freedom around the bond connecting the isoxazole ring to the sulfonamide-phenyl moiety, and the preferred conformation will likely depend on the substitution pattern.

The presence of chiral centers, which could be introduced through substitution, would add another layer of complexity to the SAR. Different enantiomers or diastereomers could exhibit vastly different biological activities, as they would interact differently with a chiral biological target.

While specific SAR studies focusing on the stereochemistry of this compound derivatives are not extensively reported, the conformational data from related structures provide a basis for understanding the potential importance of the molecule's three-dimensional arrangement.

The table below highlights key conformational features observed in related isoxazole structures.

Structural FeatureObserved Conformational Aspect (in related compounds)Potential Implication for SAR
Dihedral angle between isoxazole and phenyl ringsCan range from nearly perpendicular (approx. 83°) to significantly twisted (approx. 57°). researchgate.netbioorganica.com.uaThe relative orientation of the two rings is flexible and can be influenced by substituents, affecting the overall shape of the molecule and its fit within a binding pocket.
Planarity of the isoxazole ringThe isoxazole ring itself is largely planar.Provides a rigid scaffold for the presentation of substituents.

Mechanistic Studies of Biological Activities

Enzyme Inhibition Mechanisms

The sulfonamide functional group is a key pharmacophore that enables the inhibition of several critical enzymes. By acting as a mimic of natural substrates or by directly binding to metallic cofactors in enzyme active sites, these compounds can disrupt essential biological pathways.

Cyclooxygenase (COX) Isozyme Selective Inhibition

Certain isoxazole (B147169) sulfonamide derivatives are potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. thebiogrid.orgresearchgate.net The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. researchgate.net While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, COX-2 is primarily induced at sites of inflammation. researchgate.net

The selective inhibition of COX-2 is a key therapeutic goal for reducing inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors. The diarylsulfonamide structure, such as that found in 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide (Valdecoxib), is crucial for this selectivity. thebiogrid.org The larger active site of the COX-2 isozyme contains a side pocket that can accommodate the bulky sulfonamide group of the inhibitor, whereas the narrower active site of COX-1 cannot. This structural difference allows for high-affinity binding to COX-2 while largely sparing COX-1 activity. Parecoxib, a pro-drug, is converted in the body to Valdecoxib, which then acts as the selective COX-2 inhibitor. nih.govwustl.edu

Table 2: In Vitro Inhibitory Potency of Valdecoxib against COX Isozymes

Enzyme IC50 (μM) Selectivity Ratio (COX-1/COX-2)
Human COX-1 >100 >2000

Carbonic Anhydrase Inhibition Principles

The sulfonamide group is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov This function is vital for numerous physiological processes, including pH regulation and fluid balance.

The inhibitory mechanism relies on the primary sulfonamide moiety (-SO2NH2). In its deprotonated, anionic form (-SO2NH⁻), the sulfonamide group coordinates directly to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme. This binding displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.gov While many sulfonamides exhibit this activity, the specific heterocyclic or aromatic ring to which the sulfonamide is attached influences the binding affinity and selectivity for different CA isoforms (e.g., hCA I, II, IX, XII). nih.govnih.gov Five-membered heterocyclic sulfonamides have been shown to be particularly effective scaffolds for potent CA inhibitors. mdpi.com

Other Enzymatic Targets (e.g., urease)

Derivatives within the broader sulfonamide class have also been investigated as inhibitors of urease. researchgate.net Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. nih.govdergipark.org.tr In pathogens like Helicobacter pylori, this activity is a key virulence factor, as the ammonia produced helps the bacterium survive in the acidic environment of the stomach. nih.gov

The mechanism of urease inhibition by some sulfonamide-containing compounds is believed to involve the interaction of the molecule with the nickel ions in the enzyme's active site. dergipark.org.tr By chelating or binding to these essential metallic cofactors, the inhibitors can disrupt the catalytic function of the enzyme. dergipark.org.tr The design of potent urease inhibitors often incorporates a sulfonamide scaffold linked to other pharmacophores, such as 1,2,3-triazole rings, to enhance binding and inhibitory activity. nih.gov

Antimicrobial Action Pathways

The antimicrobial effects of isoxazole sulfonamides are primarily rooted in their ability to interfere with essential metabolic pathways in microorganisms, leading to the cessation of growth and proliferation.

Antibacterial Mechanisms and Resistance Modulation

As detailed in section 4.1.1, the principal antibacterial mechanism for this class of compounds is the bacteriostatic action achieved through the competitive inhibition of dihydropteroate synthase (DHPS). nih.govresearchgate.net By blocking the folate synthesis pathway, sulfonamides deprive bacteria of the necessary precursors for DNA, RNA, and certain amino acids, thereby halting their growth. patsnap.commcmaster.ca

Widespread use of sulfonamides has, however, led to the development of significant bacterial resistance. nih.gov There are two primary mechanisms by which bacteria achieve this resistance:

Target Enzyme Modification : Chromosomal mutations in the bacterial folP gene, which encodes the DHPS enzyme, can alter the active site. nih.govbiorxiv.org These alterations reduce the binding affinity of the sulfonamide inhibitor while still allowing the natural substrate, PABA, to bind, albeit sometimes with reduced efficiency. nih.gov

Acquisition of Resistant Enzymes : Bacteria can acquire resistance through horizontal gene transfer of mobile genetic elements, such as plasmids. These elements often carry sul genes (e.g., sul1, sul2) that encode for highly resistant, alternative DHPS enzymes. nih.govbiorxiv.org These alternative enzymes are structurally different from the native DHPS and are profoundly insensitive to sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug. biorxiv.org

Anticancer and Cytostatic Mechanisms

The combination of isoxazole and sulfonamide groups has been a focus of research for developing new anticancer agents. researchgate.netresearchgate.net Studies on various isoxazole-containing sulfonamides have revealed multiple potential mechanisms for their cytostatic and anticancer effects.

Research on compounds structurally related to 5-Methyl-N-phenylisoxazole-4-sulfonamide indicates that they may exert anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. For example, a study on novel pyrazolo-triazine sulfonamide derivatives demonstrated a significant induction of apoptosis in colon cancer cell lines (DLD-1 and HT-29). This process was associated with the activation of caspase-8, indicating an extrinsic apoptotic pathway, and a decrease in the mitochondrial membrane potential.

Table 1: Apoptotic Activity of Related Sulfonamide Derivatives in Colon Cancer Cells

CompoundCell LinePercentage of Apoptotic Cells
MM137 DLD-168.6%
MM124 DLD-119.3%

Data pertains to novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo-[4,5-b] ijpca.orgresearchgate.netnih.govtriazine sulfonamide derivatives, not this compound.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. nih.gov The inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. While direct evidence for this compound is unavailable, the isoxazole scaffold has been incorporated into the design of novel HDAC inhibitors. researchgate.net For instance, a series of inhibitors based on a 3-hydroxy-isoxazole zinc-binding group (ZBG) showed potent activity against HDAC6, an isoform primarily located in the cytoplasm that deacetylates non-histone proteins like tubulin. These findings suggest that isoxazole-containing compounds could potentially function as HDAC inhibitors, a mechanism that warrants investigation for this compound.

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key strategy in the treatment of hormone-dependent breast cancer. Sulfonamide-based compounds have been identified as potent aromatase inhibitors. bioorganica.com.ua Molecular docking studies have suggested that the sulfonamide group can form hydrogen bonds within the active site of the aromatase enzyme. bioorganica.com.ua Although direct studies on this compound are lacking, sulfonanilide derivatives have been shown to suppress aromatase activity in transfected MCF-7 breast cancer cells. This suggests that the N-phenylsulfonamide structure within the target compound has the potential to interact with and inhibit the aromatase enzyme.

Other Mechanistic Investigations (e.g., anti-inflammatory, anticonvulsant activity research)

The isoxazole-sulfonamide scaffold is versatile and has been explored for other therapeutic applications, including anti-inflammatory and anticonvulsant activities.

Anti-inflammatory Activity: A structural isomer of the target compound, 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, known as Valdecoxib, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key mediator of inflammation and pain. Inhibition of COX-2 blocks the production of prostaglandins, which are pro-inflammatory signaling molecules. This well-established mechanism for a closely related isomer strongly suggests that this compound could also possess anti-inflammatory properties via COX enzyme inhibition, although its selectivity for COX-1 versus COX-2 would require specific investigation.

Anticonvulsant Activity: The isoxazole ring is present in molecules that interact with neurotransmitter receptors. For example, the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid) receptor is a subtype of ionotropic glutamate receptors in the central nervous system that mediates fast excitatory neurotransmission. ijrrjournal.com Some antiepileptic drugs function by blocking these receptors to reduce neuronal excitability. ijrrjournal.com Furthermore, Zonisamide, an approved anti-seizure medication, is a benzisoxazole derivative containing a sulfonamide group. Its mechanisms include the blockade of voltage-gated sodium and T-type calcium channels. rsc.org This indicates that the isoxazole-sulfonamide framework has the potential to interact with key targets in the central nervous system to produce anticonvulsant effects.

Computational and in Silico Approaches in Research

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is pivotal in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby saving significant resources in drug development. nih.gov For sulfonamide derivatives, QSAR studies are widely employed to understand the structural features essential for their therapeutic effects. nih.govmdpi.com

The development of a QSAR model involves calculating molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a model that correlates these descriptors with biological activity. mdpi.com

For a series of sulfonamide derivatives, key descriptors often include:

Topological descriptors: Which describe the atomic connectivity.

Quantum chemical descriptors: Such as HOMO/LUMO energies and dipole moment.

Physicochemical properties: Like the partition coefficient (logP), which measures lipophilicity.

In studies of anticancer sulfonamides, for instance, lipophilicity indices determined by chromatography have been compared with computationally calculated logP values to build robust QSAR models. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide even deeper insights by analyzing the steric and electrostatic fields around the molecules. nih.gov For a series of sulfa drugs inhibiting Pneumocystis carinii dihydropteroate synthetase, CoMFA yielded a model with high predictive accuracy (conventional r² value of 0.964), identifying the key steric and electrostatic features required for binding. nih.gov Such models are invaluable for predicting the activity of novel compounds like 5-Methyl-N-phenylisoxazole-4-sulfonamide and guiding the synthesis of more potent derivatives.

Table 1: Key Statistical Parameters in QSAR Model Validation

Parameter Description Acceptable Value
r² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). > 0.6
q² or r²cv (Cross-validated r²) Measures the predictive ability of the model, determined by techniques like leave-one-out cross-validation. > 0.5
F value (F-test) Indicates the statistical significance of the regression model. High value

| SE (Standard Error) | Measures the accuracy of the predictions made by the model. | Low value |

This interactive table summarizes common statistical metrics used to assess the reliability and predictive power of QSAR models.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). semanticscholar.org This technique is crucial for understanding the binding mode of potential drugs like this compound at a molecular level. The primary goal is to identify the binding conformation with the lowest free energy, which corresponds to the most stable complex. nih.gov

The process involves placing the ligand into the active site of the receptor and evaluating the interaction energy for thousands of different orientations. The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies of novel sulfamethoxazole derivatives into the active site of human carbonic anhydrase (hCA) isoforms revealed critical hydrogen bond interactions with key amino acid residues like Thr200 and Gln92. mdpi.com The isoxazole (B147169) ring itself can participate in these crucial interactions. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, offering insights into the flexibility of the active site and the residence time of the ligand.

For this compound, docking studies would be essential to investigate its potential as an inhibitor for various enzymes, such as carbonic anhydrases, kinases, or bacterial enzymes like dihydropteroate synthase. nih.govmdpi.com The binding affinity, measured in kcal/mol, and the specific interactions observed would guide further structural modifications to enhance potency and selectivity. nih.gov Studies on similar isoxazole-containing sulfonamides have shown potent inhibition against hCA II and hCA VII, with inhibition constants (Kᵢs) in the nanomolar range. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing fundamental insights into its structure, stability, and reactivity. ijaers.com These methods allow for the calculation of various molecular properties that are difficult to measure experimentally.

For a sulfonamide Schiff base derivative containing a 5-methylisoxazole (B1293550) moiety, DFT calculations using the B3LYP functional and a 6-311G+(d,p) basis set have been employed to optimize the molecular geometry and analyze its electronic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap indicates high chemical reactivity, low kinetic stability, and higher polarizability. ijaers.com

In the analysis of a related 5-methylisoxazolyl benzenesulfonamide derivative, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. researchgate.net The distribution of these orbitals reveals the most probable sites for chemical reactions.

Table 2: Calculated FMO Properties for a 5-Methylisoxazole Sulfonamide Derivative

Parameter Energy (eV) Description
E_HOMO -6.244 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E_LUMO -1.479 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

| Energy Gap (ΔE) | 4.765 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

This table presents representative data from DFT calculations on a sulfonamide derivative, illustrating the key parameters derived from FMO analysis. A smaller energy gap suggests higher reactivity. ijaers.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its reactivity towards charged species. researchgate.net

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For sulfonamide-containing molecules, the MEP map typically shows negative potential localized around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the heterocyclic ring, identifying them as key sites for hydrogen bonding and other interactions. researchgate.netresearchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and conjugative interactions by analyzing the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. ijaers.com

Application of Chemoinformatics and Machine Learning in Compound Design

Chemoinformatics combines computational methods with chemical information to aid in the drug design process. When integrated with machine learning algorithms, it becomes a powerful tool for navigating vast chemical spaces and designing novel compounds with desired properties. nih.gov

Machine learning models, such as Support Vector Machines (SVM) and Random Forests (RF), can be trained on large datasets of compounds to develop highly predictive QSAR models. frontiersin.org These models often outperform traditional linear methods, especially when dealing with complex, non-linear relationships between structure and activity. frontiersin.org

For the design of new this compound derivatives, chemoinformatic approaches can be used for:

Virtual Screening: Filtering large compound libraries to identify molecules with a high probability of being active against a specific target.

De Novo Design: Generating novel molecular structures from scratch that are optimized to fit a receptor's active site and possess favorable drug-like properties. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds to identify candidates with better pharmacokinetic profiles early in the discovery pipeline.

By leveraging these advanced computational tools, researchers can rationally design and prioritize new isoxazole sulfonamide analogues, enhancing the efficiency and success rate of the drug discovery process.

An authoritative look at the evolving research landscape for this compound reveals significant progress in synthetic chemistry, mechanistic understanding, and drug design. As researchers delve deeper into the therapeutic potential of this chemical scaffold, emerging frontiers in synthetic routes, advanced analytical techniques, and computational paradigms are shaping the future of its application in medicine.

Q & A

Q. What are the established synthetic routes for 5-methyl-N-phenylisoxazole-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 5-methylisoxazole-4-sulfonyl chloride reacts with aniline derivatives. Key parameters include temperature control (0–5°C for intermediate stability), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 sulfonyl chloride to aniline). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring by TLC and adjusting reaction time (4–6 hours) can mitigate side products like unreacted sulfonyl chloride .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolves molecular geometry and confirms sulfonamide bond angles (S–N–C). SHELX software is widely used for structure refinement, though twinned crystals may require alternative algorithms .
  • HPLC : Validates purity using a C18 column (methanol/water mobile phase, UV detection at 254 nm). Discrepancies in retention times may arise from residual solvents; gradient elution protocols minimize this .
  • NMR : 1H^1H NMR signals for the isoxazole methyl group (~2.5 ppm) and phenyl protons (7.3–7.5 ppm) must align with calculated chemical shifts. Contradictions in integration ratios (e.g., aromatic vs. aliphatic protons) often stem from incomplete deuteration or paramagnetic impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model the compound’s HOMO-LUMO gaps, revealing nucleophilic sites (e.g., sulfonamide nitrogen). Electron density maps correlate with experimental XRD data to validate charge distribution. Discrepancies between computed and observed dipole moments may arise from solvent effects, requiring implicit solvation models (e.g., PCM) for accuracy .

Q. What strategies address conflicting bioactivity data in sulfonamide derivatives, such as anti-proliferative vs. non-active results in cell assays?

  • Methodological Answer :
  • Dose-Response Curves : Establish EC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific toxicity.
  • Metabolic Stability : Assess hepatic microsome incubation (e.g., rat liver S9 fraction) to determine if rapid degradation explains false negatives.
  • Target Binding Studies : Surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) identifies off-target interactions that may mask primary activity. For example, quinoxaline-linked sulfonamides show conflicting results due to unintended COX-2 inhibition .

Q. How should researchers design experiments to resolve contradictions in catalytic activity during sulfonamide-mediated reactions?

  • Methodological Answer :
  • Control Experiments : Compare reaction outcomes with/without the compound to isolate its catalytic role.
  • Kinetic Isotope Effects (KIE) : Deuterium labeling (e.g., D2_2O solvent) identifies rate-limiting steps (e.g., proton transfer vs. bond cleavage).
  • In Situ Spectroscopy : Raman or IR monitors intermediate formation (e.g., sulfonamide-metal complexes), which may explain divergent yields in Pd-catalyzed couplings .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between computational predictions and experimental crystallographic data for sulfonamide derivatives?

  • Methodological Answer :
  • Force Field Adjustments : Molecular mechanics simulations (e.g., AMBER) may underestimate van der Waals radii; hybrid QM/MM models improve accuracy.
  • Thermal Motion Artifacts : High-resolution XRD (≤1.0 Å) reduces B-factor errors. For example, SHELXL refinement flags disordered atoms that distort bond lengths .

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